molecular formula C10H16O3 B14432677 Ethyl-2-oxo-6-methyl-5-heptenoate CAS No. 76729-61-8

Ethyl-2-oxo-6-methyl-5-heptenoate

Cat. No.: B14432677
CAS No.: 76729-61-8
M. Wt: 184.23 g/mol
InChI Key: BEDDBBCLHNGXGD-UHFFFAOYSA-N
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Description

Ethyl-2-oxo-6-methyl-5-heptenoate is an organic compound with the molecular formula C10H16O3 It is a derivative of heptenoic acid and is characterized by the presence of an ethyl ester group, a ketone group, and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl-2-oxo-6-methyl-5-heptenoate can be synthesized through a multi-step process involving the reaction of methacryloyl chloride with ethyl 4-iodobutyrate in the presence of a zinc-copper couple and benzene. The reaction mixture is stirred and heated under reflux conditions, followed by the addition of tetrakis(triphenylphosphine)palladium(0) and further reaction with methacryloyl chloride . The product is then purified through chromatography and distillation.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Ethyl-2-oxo-6-methyl-5-heptenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond and ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl-2-oxo-6-methyl-5-heptenoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl-2-oxo-6-methyl-5-heptenoate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone and ester groups, which can undergo nucleophilic addition and substitution reactions. These interactions can modulate biological pathways and enzyme activities, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Ethyl-2-oxo-6-methyl-5-heptenoate can be compared with other similar compounds such as:

  • Ethyl 3-oxo-6-heptenoate
  • Methyl 3-oxo-6-heptenoate
  • Ethyl 2-allyl-3-oxo-6-heptenoate

Uniqueness: this compound is unique due to the presence of the methyl group at the 6th position, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .

Properties

CAS No.

76729-61-8

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 6-methyl-2-oxohept-5-enoate

InChI

InChI=1S/C10H16O3/c1-4-13-10(12)9(11)7-5-6-8(2)3/h6H,4-5,7H2,1-3H3

InChI Key

BEDDBBCLHNGXGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CCC=C(C)C

Origin of Product

United States

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